4-Boc-6-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
4-Boc-6-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms within its ring structure
Preparation Methods
The synthesis of 4-Boc-6-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a bromo-substituted benzene derivative with a suitable amine and an oxidizing agent can lead to the formation of the oxazepine ring. Industrial production methods often utilize one-pot synthesis techniques to streamline the process and improve yield .
Chemical Reactions Analysis
4-Boc-6-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like cerium(IV) ammonium nitrate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Boc-6-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the treatment of cardiovascular diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 4-Boc-6-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
4-Boc-6-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be compared with other seven-membered heterocycles such as:
Azepines: Contain nitrogen atoms and exhibit different pharmacological activities.
Benzodiazepines: Known for their use in treating anxiety and other disorders.
Thiazepines: Contain sulfur and nitrogen atoms and have unique chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the ring, which confer distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C14H18BrNO3 |
---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl 6-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-7-8-18-12-6-4-5-11(15)10(12)9-16/h4-6H,7-9H2,1-3H3 |
InChI Key |
JHXVQQQMVGNZRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C(=CC=C2)Br |
Origin of Product |
United States |
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